

Application Notes and Protocols for GDC-0879 Kinase Assay

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Compound of Interest

Compound Name: GDC-0879

Cat. No.: B7855706

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for biochemical and cellular assays to characterize the activity of **GDC-0879**, a potent and selective inhibitor of B-Raf kinase. The information is intended to guide researchers in setting up robust and reproducible experiments for drug discovery and development.

Introduction to GDC-0879

GDC-0879 is an ATP-competitive small molecule inhibitor primarily targeting the B-Raf kinase, with high potency against the V600E mutant form, which is frequently observed in various cancers.[1][2] It inhibits the Raf/MEK/ERK signaling pathway, a critical cascade regulating cell proliferation and survival.[3][4] Understanding the biochemical and cellular effects of **GDC-0879** is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular potency of **GDC-0879** across various assays and cell lines.

Table 1: In Vitro Potency of **GDC-0879**

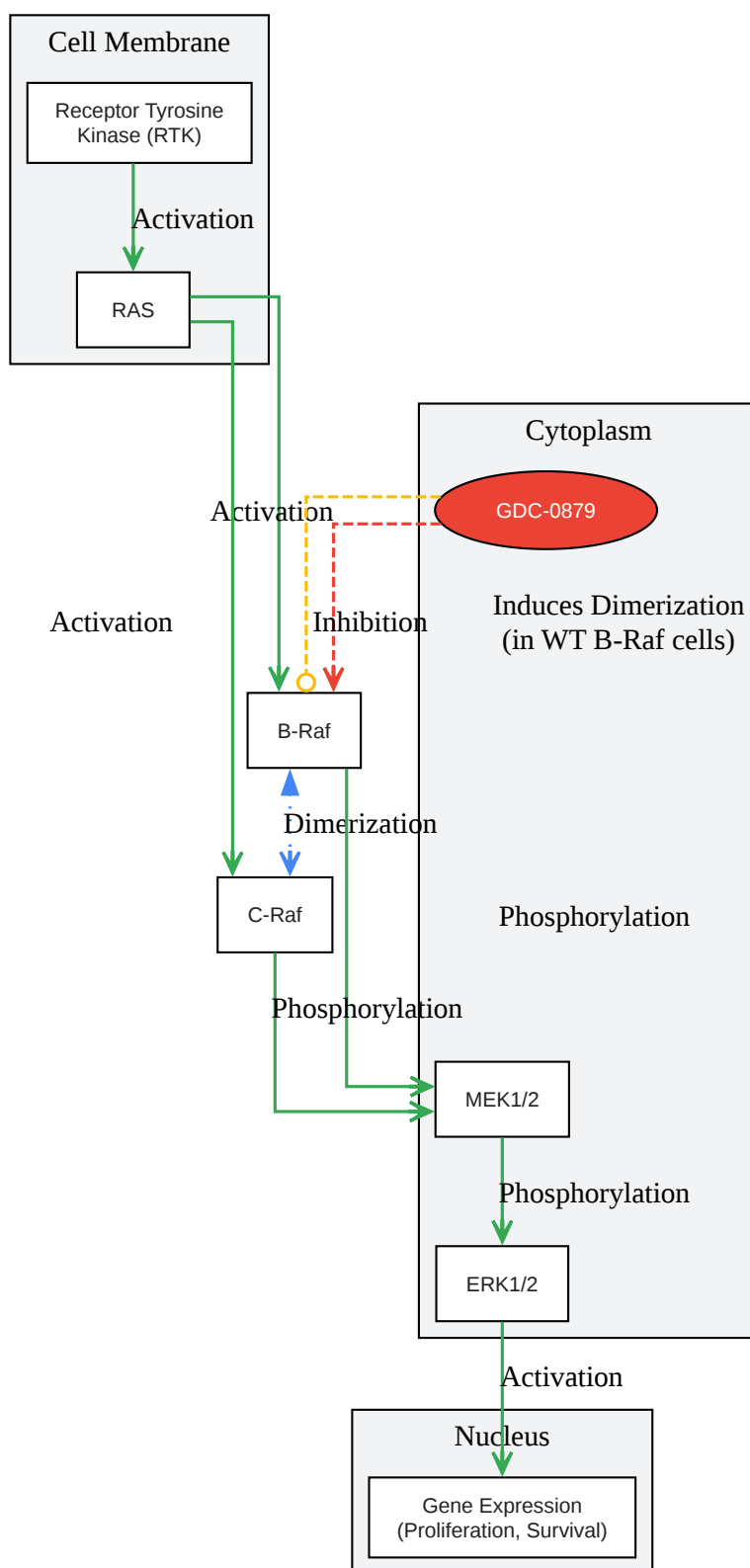
Target	Assay Type	IC50	Reference
Purified B-Raf (V600E)	Biochemical Kinase Assay	0.13 nM	[2]
B-Raf Kinase Domain	In Vitro Kinase Assay	34 nM	[5]

Table 2: Cellular Potency of **GDC-0879**

Cell Line	Genotype	Assay Type	Endpoint	IC50 / EC50	Reference
A375 (Melanoma)	B-Raf V600E	pMEK1 Inhibition	Phospho-MEK1 Levels	59 nM	[3]
Colo205 (Colorectal)	B-Raf V600E	pMEK1 Inhibition	Phospho-MEK1 Levels	29 nM	[3]
MALME-3M (Melanoma)	B-Raf V600E	pERK Inhibition	Phospho-ERK Levels	63 nM	[1]
A375 (Melanoma)	B-Raf V600E	Cell Proliferation	Cell Viability	0.23 μ M	[1]
BRAF KD BRET Assay	-	Dimerization Assay	BRET Signal	12 nM	[5]

Signaling Pathway

GDC-0879 targets the B-Raf kinase within the MAPK/ERK signaling cascade. In cells with wild-type B-Raf, some RAF inhibitors can paradoxically activate this pathway by inducing RAF dimerization.[1][4]



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Caption: **GDC-0879** inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available kits for measuring kinase activity by quantifying ADP production.[6][7]

Objective: To determine the in vitro inhibitory activity of **GDC-0879** against B-Raf (V600E).

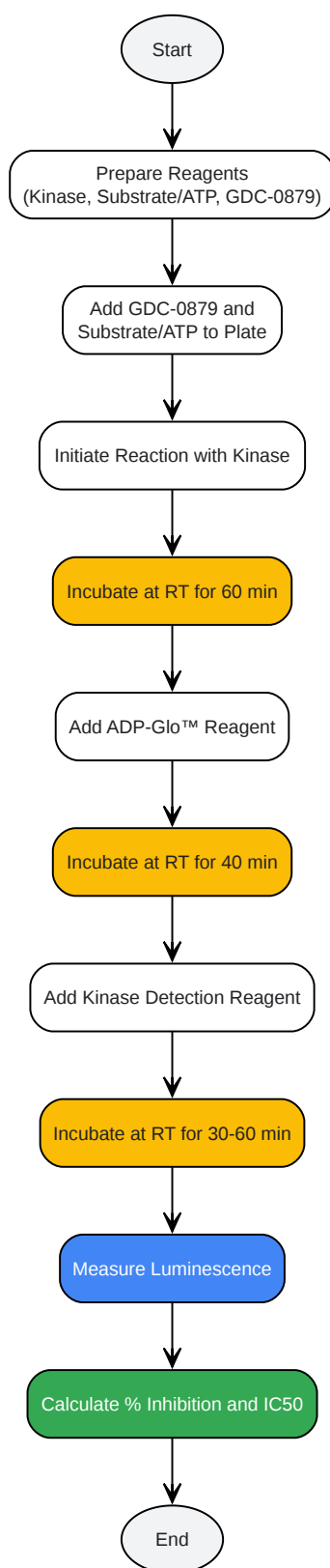
Materials:

- Recombinant human B-Raf (V600E) enzyme
- MEK1 (inactive) as substrate
- ATP
- Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 0.1 mg/ml BSA)
- **GDC-0879** (serial dilutions)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Luminometer

Procedure:

- Prepare Reagents:
 - Thaw all reagents on ice.
 - Prepare a 2X kinase solution in Kinase Assay Buffer.
 - Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be at the K_m for ATP if known, or 10 μ M as a starting point.

- Prepare serial dilutions of **GDC-0879** in DMSO, then dilute further in Kinase Assay Buffer to a 4X final concentration.
- Kinase Reaction:
 - Add 2.5 μ L of 4X **GDC-0879** solution or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2.5 μ L of 2X substrate/ATP solution to each well.
 - Initiate the reaction by adding 5 μ L of 2X kinase solution to each well. The final reaction volume is 10 μ L.
 - Include "no enzyme" controls for background subtraction.
 - Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Subtract the background luminescence (no enzyme control).
 - Calculate the percent inhibition for each **GDC-0879** concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.



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Caption: Workflow for the ADP-Glo™ B-Raf kinase assay.

Cellular Assay: Western Blot for Phospho-ERK Inhibition

This protocol outlines the steps to assess the inhibitory effect of **GDC-0879** on the phosphorylation of ERK in a cellular context.[8][9]

Objective: To determine the cellular potency of **GDC-0879** by measuring the inhibition of ERK phosphorylation in a B-Raf V600E mutant cell line (e.g., A375).

Materials:

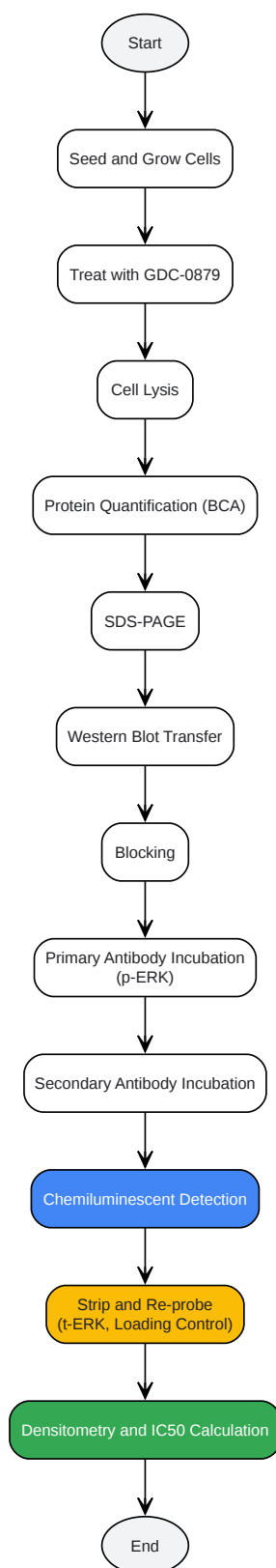
- A375 melanoma cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- **GDC-0879** (serial dilutions)
- 6-well cell culture plates
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed A375 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **GDC-0879** or vehicle control (DMSO) for a specified time (e.g., 2 hours).
- Cell Lysis and Protein Quantification:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells with ice-cold RIPA buffer.
 - Scrape the cells and collect the lysate.
 - Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations of all samples.
 - Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Develop the blot using a chemiluminescent substrate and capture the image.
- Stripping and Re-probing:
 - Strip the membrane using a stripping buffer.
 - Wash the membrane and re-block.
 - Probe the membrane with the primary antibody against t-ERK, followed by the secondary antibody and detection.
 - Repeat the stripping and re-probing process for the loading control antibody.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the p-ERK signal to the t-ERK signal for each sample.
 - Further normalize to the loading control to account for any loading differences.
 - Calculate the percent inhibition of p-ERK relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of **GDC-0879** concentration.



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Caption: Workflow for Western blot analysis of p-ERK inhibition.

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